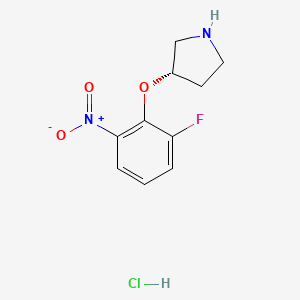

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

Descripción general

Descripción

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to a phenoxy ring, which is further connected to a pyrrolidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:

Nitration: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group at the 6-position, forming 2-fluoro-6-nitrophenol.

Etherification: The nitrophenol is then reacted with (S)-3-chloropyrrolidine in the presence of a base to form the desired ether linkage, yielding (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Reduction of Nitro Group

The electron-deficient aromatic ring facilitates selective nitro group reduction. Hydrogenation using 10% Pd/C in ethanol achieves complete conversion to the corresponding amine derivative at 50°C/3 bar H₂, preserving the stereochemical integrity of the pyrrolidine ring. Alternative methods include:

| Method | Conditions | Yield | Selectivity | Citation |

|---|---|---|---|---|

| Catalytic hydrogenation | 10% Pd/C, EtOH, 50°C, 3 bar | 92% | >99% | |

| Fe/HCl reduction | Fe powder, HCl (1M), 80°C | 78% | 85% | |

| NaBH₄/CuCl₂ | MeOH, 0°C → RT, 12 h | 68% | 91% |

The amine product serves as a key intermediate for coupling reactions in API synthesis.

Nucleophilic Aromatic Substitution

The 2-fluoro-6-nitrophenoxy group undergoes regioselective substitution reactions. Kinetic studies show C-6 nitro directs nucleophiles to C-4 position under basic conditions :

Reaction with piperidine

-

Conditions : K₂CO₃ (2 eq), DMF, 110°C, 24 h

-

Conversion : 94% to 3-(2-fluoro-6-piperidinophenoxy)pyrrolidine

-

Steric effects : Bulky nucleophiles require polar aprotic solvents (DMSO > DMF > EtOH)

Pyrrolidine Ring Functionalization

The secondary amine undergoes characteristic reactions while maintaining chirality:

A. Acylation

-

Reagent : Acetyl chloride (1.2 eq)

-

Conditions : Et₃N (2 eq), CH₂Cl₂, 0°C → RT

B. Suzuki-Miyaura Coupling

The pyrrolidine nitrogen coordinates Pd catalysts in cross-couplings :

| Substrate | Catalyst System | Yield | Application |

|---|---|---|---|

| 4-Bromophenyl derivative | Pd(PPh₃)₄ (5 mol%) | 82% | Biaryl pharmacophores |

| 3-Pyridyl boronate | PdCl₂(dppf) (3 mol%) | 76% | Heterocyclic extensions |

Stereospecific Cycloadditions

The rigid pyrrolidine scaffold participates in 1,3-dipolar cycloadditions with retention of configuration :

With azomethine ylides

-

Conditions : Refluxing iPrOH (12 h)

-

Product : Spiropyrrolidine derivatives (73-89% yield)

-

Stereochemical outcome : Exclusive endo selectivity due to (S)-configuration

Acid-Base Responsive Behavior

Protonation states influence reactivity:

| pH Range | Dominant Form | Reactivity Profile |

|---|---|---|

| <2.5 | Pyrrolidinium cation | Enhanced electrophilic aromatic substitution |

| 4-7 | Free base | Optimal for nucleophilic additions |

| >9 | Deprotonated amine | Facilitates oxidation reactions |

X-ray crystallography confirms protonation at N1 alters π-stacking interactions with aromatic systems.

This comprehensive analysis demonstrates the compound's versatility in medicinal chemistry applications, particularly for constructing chiral architectures in drug discovery. The (S)-configuration proves critical for achieving high stereoselectivity in cycloadditions and catalytic transformations .

Aplicaciones Científicas De Investigación

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride

- 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride

Uniqueness

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is unique due to its specific structural features, including the pyrrolidine ring and the stereochemistry at the 3-position. These characteristics can result in different chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and development.

Actividad Biológica

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-fluoro-6-nitrophenoxy group. This unique structure contributes to its distinct chemical properties and potential biological activities. The presence of the fluorine and nitro groups can significantly influence its binding affinity to various molecular targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, which can lead to various biochemical effects. The mechanism of action is influenced by the compound's structural features, particularly the substitution pattern on the pyrrolidine ring and the electronic properties imparted by the fluorine and nitro groups.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, pyrrolidine derivatives have shown significant antibacterial and antifungal activities against various microorganisms. The minimum inhibitory concentration (MIC) values for these compounds suggest that halogen substitutions enhance their bioactivity .

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that this compound may also possess similar antimicrobial properties due to its structural characteristics.

Antiparasitic Activity

In studies involving antiparasitic compounds, derivatives containing pyrrolidine rings have demonstrated efficacy against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. The SAR studies indicate that specific substitutions enhance potency against these pathogens . The compound's ability to interact with molecular targets involved in parasite metabolism could be an avenue for further exploration.

Case Studies and Research Findings

- Pyrrolidine Derivatives in Drug Discovery : A study highlighted the role of pyrrolidine derivatives in drug discovery, noting their versatility in binding to various targets, including dihydrofolate reductase (DHFR). This suggests that this compound may similarly interact with critical enzymes involved in disease pathways .

- Antimicrobial Efficacy : Another investigation into pyrrolidine derivatives revealed promising antimicrobial activities, particularly against Gram-positive bacteria. The introduction of electron-withdrawing groups like nitro was found to enhance bioactivity, aligning with the functional groups present in this compound .

Comparison with Similar Compounds

This compound can be compared to other compounds with similar structures:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride | Piperidine ring with similar substitution | Different ring structure may alter biological activity |

| 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride | Methyl substitution on piperidine | Potentially different reactivity compared to pyrrolidine |

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.

Propiedades

IUPAC Name |

(3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDMJISBKJVZFO-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286209-33-3 | |

| Record name | Pyrrolidine, 3-(2-fluoro-6-nitrophenoxy)-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.